molecular formula C19H14N2O4S B2790982 N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946334-28-7

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2790982
CAS RN: 946334-28-7
M. Wt: 366.39
InChI Key: KNNPKHQAWATCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has been found to be a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of various cytokines and growth factors.

Mechanism of Action

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its therapeutic effects by inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound effectively blocks the downstream signaling pathways of these cytokines and growth factors, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce inflammation and joint destruction in animal models of rheumatoid arthritis and psoriasis. In clinical trials, this compound has been found to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis, as well as improving the physical function and quality of life of patients. This compound has also been shown to be well-tolerated, with a favorable safety profile.

Advantages and Limitations for Lab Experiments

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against JAK3, its well-characterized mechanism of action, and its extensive preclinical and clinical data. However, this compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to formulate and administer in vivo.

Future Directions

For the research and development of N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide include the investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis, inflammatory bowel disease, and systemic lupus erythematosus. Additionally, the development of more potent and selective JAK3 inhibitors with improved solubility and stability is an area of active research. Finally, the identification of biomarkers that can predict response to JAK3 inhibitors and the development of personalized treatment strategies based on these biomarkers is an area of growing interest.

Synthesis Methods

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials for the synthesis are commercially available and include 3-carbamoyl-5-phenylthiophene-2-carboxylic acid, benzo[d][1,3]dioxole-5-carboxylic acid, and 1-hydroxybenzotriazole. The key intermediate, 3-(3-carbamoyl-5-phenylthiophen-2-yl)propanoic acid, is synthesized via a series of reactions involving esterification, saponification, and amidation. The final coupling reaction involves the condensation of the key intermediate with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. In preclinical studies, this compound has been found to be a potent inhibitor of JAK3, which plays a critical role in the signaling pathways of various cytokines and growth factors involved in the pathogenesis of autoimmune diseases. This compound has been shown to effectively reduce inflammation and joint destruction in animal models of rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c20-17(22)13-9-16(11-4-2-1-3-5-11)26-19(13)21-18(23)12-6-7-14-15(8-12)25-10-24-14/h1-9H,10H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNPKHQAWATCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.